(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate
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Overview
Description
(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is a complex organic compound that features a unique combination of indole, benzofuran, and phenylpropene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate typically involves multi-step organic reactions. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Construction of the Benzofuran Ring: This involves cyclization reactions, often starting from ortho-hydroxyaryl ketones.
Coupling of the Indole and Benzofuran Units: This step may involve Wittig or Horner-Wadsworth-Emmons reactions to form the exocyclic double bond.
Esterification: The final step involves esterification to introduce the phenylprop-2-enoate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzofuran moieties.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology and Medicine
The compound’s indole moiety is of particular interest in medicinal chemistry for its potential biological activities, including anti-inflammatory and anticancer properties.
Industry
In materials science, the compound can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate exerts its effects involves interactions with various molecular targets. The indole moiety can interact with biological receptors, while the benzofuran and phenylpropene units can participate in electron transfer processes. These interactions can modulate cellular pathways and lead to the compound’s observed effects.
Properties
Molecular Formula |
C28H21NO4 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
[(2E)-7-methyl-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C28H21NO4/c1-18-24(32-26(30)15-12-19-8-4-3-5-9-19)14-13-22-27(31)25(33-28(18)22)16-20-17-29(2)23-11-7-6-10-21(20)23/h3-17H,1-2H3/b15-12+,25-16+ |
InChI Key |
OVYJDMMALFZLBV-KHSOTRJGSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=CC=CC=C43)C)/C2=O)OC(=O)/C=C/C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CN(C4=CC=CC=C43)C)C2=O)OC(=O)C=CC5=CC=CC=C5 |
Origin of Product |
United States |
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